

# Physical properties of Methyl 4'-(bromomethyl)biphenyl-2-carboxylate

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name:	Methyl 2-[4-(bromomethyl)biphenyl]benzoate
Cat. No.:	B147952

[Get Quote](#)

## Technical Guide: Methyl 4'-(bromomethyl)biphenyl-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

## Introduction

Methyl 4'-(bromomethyl)biphenyl-2-carboxylate is a key organic intermediate, primarily recognized for its critical role in the synthesis of Telmisartan, a widely used angiotensin II receptor blocker (ARB) for the treatment of hypertension. The unique bifunctional nature of this molecule, possessing both a reactive bromomethyl group and a methyl ester, makes it a valuable building block in the construction of complex pharmaceutical agents. This technical guide provides a comprehensive overview of the physical properties, synthesis, and characterization of Methyl 4'-(bromomethyl)biphenyl-2-carboxylate.

## Physical and Chemical Properties

A summary of the key physical and chemical properties of Methyl 4'-(bromomethyl)biphenyl-2-carboxylate is presented in the table below. These properties are essential for its handling, storage, and application in synthetic chemistry.

Property	Value	Reference
Molecular Formula	$C_{15}H_{13}BrO_2$	<a href="#">[1]</a> <a href="#">[2]</a>
Molecular Weight	305.17 g/mol	<a href="#">[1]</a> <a href="#">[2]</a>
CAS Number	114772-38-2	<a href="#">[1]</a> <a href="#">[2]</a>
Appearance	White to off-white solid/powder	<a href="#">[3]</a>
Melting Point	48-50 °C	<a href="#">[4]</a>
Boiling Point	412.8 °C at 760 mmHg (Predicted)	<a href="#">[5]</a>
Solubility	Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. Sparingly soluble in water.	<a href="#">[3]</a> <a href="#">[6]</a>
Density	1.374 g/cm <sup>3</sup> (Predicted)	<a href="#">[5]</a>

## Experimental Protocols

### Synthesis of Methyl 4'-(bromomethyl)biphenyl-2-carboxylate

Two common methods for the synthesis of Methyl 4'-(bromomethyl)biphenyl-2-carboxylate are detailed below.

#### Method 1: Bromination of Methyl 4'-methylbiphenyl-2-carboxylate

This method involves the radical bromination of the methyl group of the precursor, Methyl 4'-methylbiphenyl-2-carboxylate.

- Materials:

- Methyl 4'-methylbiphenyl-2-carboxylate
- N-Bromosuccinimide (NBS)

- Azo(bisobutyronitrile) (AIBN)
- Carbon tetrachloride (CCl<sub>4</sub>)
- Ethyl acetate
- Hexane
- Procedure:
  - Dissolve Methyl 4'-methylbiphenyl-2-carboxylate (9.3 g) in carbon tetrachloride (300 ml) in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
  - Add N-Bromosuccinimide (8.1 g) and a catalytic amount of azo(bisobutyronitrile) (130 mg) to the solution.
  - Heat the mixture to reflux and maintain for 4 hours. The reaction can be monitored by thin-layer chromatography (TLC).
  - After the reaction is complete, cool the mixture to room temperature.
  - Filter the mixture to remove the insoluble succinimide byproduct.
  - Concentrate the filtrate under reduced pressure to obtain the crude product.
  - Purify the crude product by flash chromatography on silica gel, eluting with a mixture of ethyl acetate and hexane (1:9 v/v).
  - Combine the fractions containing the desired product and evaporate the solvent to yield Methyl 4'-(bromomethyl)biphenyl-2-carboxylate as a solid (10.9 g).[4]

#### Method 2: From 2-Cyano-4'-bromomethylbiphenyl

This patented method involves the hydrolysis and esterification of a cyanobiphenyl derivative.

- Materials:
  - 2-Cyano-4'-bromomethylbiphenyl

- Methanol
- Water
- Concentrated sulfuric acid (catalyst)
- Sodium hydroxide solution (30%)
- Dichloromethane
- Procedure:
  - In a high-pressure reactor, combine 2-cyano-4'-bromomethylbiphenyl (27.2 g), methanol (108.8 g), and industrial water (5.4 g).
  - While stirring, carefully add industrial concentrated sulfuric acid (21.7 g).
  - Seal the reactor and purge with nitrogen three times.
  - Heat the reactor to 155 °C, which will increase the pressure to approximately 1.75 MPa.
  - Maintain these conditions for 6 hours, monitoring the reaction progress by HPLC until the starting material is less than 1.0%.
  - Cool the reactor to 10 °C.
  - Neutralize the reaction mixture to a pH of 7.0 using a 30% aqueous sodium hydroxide solution.
  - Remove the solvents by distillation under reduced pressure.
  - Dissolve the resulting residue in dichloromethane (250 ml).
  - Filter the solution to remove inorganic salts.
  - Evaporate the dichloromethane to yield the crude Methyl 4'-(bromomethyl)biphenyl-2-carboxylate (approximately 27.97 g). Further purification can be achieved by recrystallization.[3][7]

## Characterization Protocols

### <sup>1</sup>H and <sup>13</sup>C Nuclear Magnetic Resonance (NMR) Spectroscopy

- Objective: To confirm the molecular structure of the synthesized compound.
- Instrumentation: A standard NMR spectrometer (e.g., 400 MHz).
- Sample Preparation:
  - Dissolve approximately 5-10 mg of the purified solid in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl<sub>3</sub>) in a standard 5 mm NMR tube.
  - Ensure the solid is fully dissolved.
- <sup>1</sup>H NMR Acquisition:
  - Acquire a standard one-dimensional <sup>1</sup>H NMR spectrum.
  - Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
- <sup>13</sup>C NMR Acquisition:
  - Acquire a proton-decoupled <sup>13</sup>C NMR spectrum.
  - Due to the lower natural abundance of <sup>13</sup>C, a larger number of scans will be required compared to <sup>1</sup>H NMR.
- Expected <sup>1</sup>H NMR Data (in CDCl<sub>3</sub>):
  - δ 3.65 (s, 3H, -OCH<sub>3</sub>)
  - δ 4.55 (s, 2H, -CH<sub>2</sub>Br)
  - δ 7.25-7.60 (complex m, 7H, Ar-H)
  - δ 7.85 (d, 1H, Ar-H)[4]

## Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy

- Objective: To identify the functional groups present in the molecule.
- Instrumentation: An FTIR spectrometer equipped with a diamond ATR accessory.
- Sample Preparation:
  - Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
  - Acquire a background spectrum of the clean, empty ATR crystal.
  - Place a small amount of the solid sample directly onto the ATR crystal.
  - Apply pressure using the anvil to ensure good contact between the sample and the crystal.
- Data Acquisition:
  - Collect the FTIR spectrum over a standard wavenumber range (e.g., 4000-400  $\text{cm}^{-1}$ ).
  - Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.
- Expected Absorptions: Characteristic peaks for C-H (aromatic and aliphatic), C=O (ester), C-O, and C-Br bonds are expected.

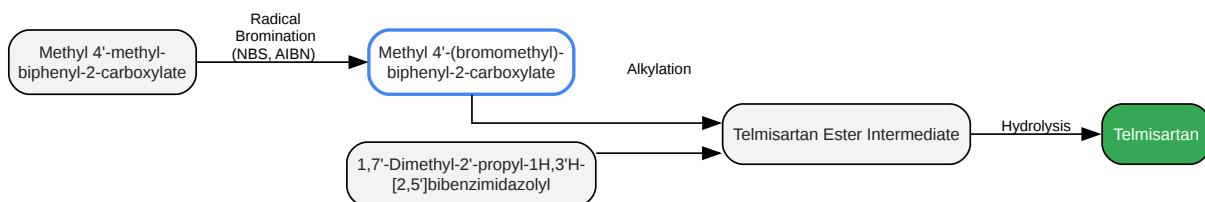
## Mass Spectrometry (MS)

- Objective: To determine the molecular weight and fragmentation pattern of the compound.
- Instrumentation: A mass spectrometer, typically with an electrospray ionization (ESI) source.
- Sample Preparation:
  - Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
  - Further dilute this stock solution to a final concentration of approximately 10-100  $\mu\text{g/mL}$ .

- Filter the solution if any solid particles are present.
- Data Acquisition:
  - Infuse the sample solution into the ESI source.
  - Acquire the mass spectrum in positive ion mode.
- Expected Result: The spectrum should show a prominent peak corresponding to the molecular ion  $[M+H]^+$  or other adducts, confirming the molecular weight of 305.17 g/mol .

## Logical Relationships and Workflows

Methyl 4'-(bromomethyl)biphenyl-2-carboxylate is a crucial intermediate in the multi-step synthesis of Telmisartan. The following diagram illustrates the synthetic workflow from a common precursor to the final active pharmaceutical ingredient.



[Click to download full resolution via product page](#)

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. US20060094883A1 - Process for preparing telmisartan - Google Patents [patents.google.com]
- 2. utsc.utoronto.ca [utsc.utoronto.ca]

- 3. asianpubs.org [asianpubs.org]
- 4. Efficient and improved synthesis of Telmisartan - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 6.8  $^{13}\text{C}$  NMR Spectroscopy – Organic Chemistry I [kpu.pressbooks.pub]
- 6. WO2010018441A2 - An improved process for the preparation of substantially pure telmisartan - Google Patents [patents.google.com]
- 7. rjpbcs.com [rjpbcs.com]
- To cite this document: BenchChem. [Physical properties of Methyl 4'-(bromomethyl)biphenyl-2-carboxylate]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b147952#physical-properties-of-methyl-4-bromomethyl-biphenyl-2-carboxylate>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)